2-(4-Aminothian-4-yl)ethan-1-ol
Description
Significance of Amino Alcohol Motifs in Organic Synthesis and Beyond
Amino alcohols are a class of organic compounds containing both an amine and an alcohol functional group. Their importance in organic synthesis is multifaceted. They serve as crucial chiral building blocks and synthons for the preparation of a wide array of more complex molecules. researchgate.netamericanelements.com The presence of both a nucleophilic amino group and a hydroxyl group allows for a diverse range of chemical transformations, making them valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. aablocks.com
The 1,2-amino alcohol and 1,3-amino alcohol structural motifs are particularly prevalent in biologically active compounds and natural products. For instance, many antiviral, and anticancer agents contain this arrangement. chemsrc.com Furthermore, chiral amino alcohols are extensively used as catalysts and ligands in asymmetric synthesis, facilitating the production of enantiomerically pure compounds, a critical aspect of modern drug development. aablocks.com The ability to form hydrogen bonds and coordinate with metal centers also contributes to their utility in various catalytic systems. rsc.org
Overview of Tetrahydrothiopyran (B43164) (Thiane) Scaffold Chemistry
The tetrahydrothiopyran, or thiane (B73995), scaffold is a six-membered heterocyclic ring containing a sulfur atom. This structural unit is found in a number of natural products and synthetic compounds with interesting biological activities. The presence of the sulfur atom imparts unique physicochemical properties to the ring system, influencing its conformation and reactivity.
In medicinal chemistry, the thiane scaffold is considered a "privileged" structure, meaning it is a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme. diva-portal.orgnih.gov Thiane derivatives have been investigated for a range of therapeutic applications. The sulfur atom can engage in various non-covalent interactions, including hydrogen bonding and sulfur-aromatic interactions, which can be crucial for molecular recognition at biological targets. The synthesis of substituted thianes is an active area of research, with various methods being developed to control the stereochemistry of the substituents on the ring. nih.govnih.gov
Contextualizing 2-(4-Aminotetrahydro-2H-thiopyran-4-yl)ethan-1-ol within Advanced Organic Synthesis
The compound 2-(4-Aminotetrahydro-2H-thiopyran-4-yl)ethan-1-ol, also known as 2-(4-Aminothian-4-yl)ethan-1-ol, represents a convergence of the amino alcohol and thiane chemistries. The molecule features a quaternary carbon center on the thiane ring, substituted with both an amino group and a hydroxyethyl (B10761427) group. This specific arrangement suggests its potential as a sophisticated building block in organic synthesis.
While specific research on this compound is not extensively documented in publicly available literature, its structure is analogous to other polyfunctionalized heterocyclic compounds that have garnered scientific interest. For instance, the oxygen-containing analogue, 2-(4-aminooxan-4-yl)ethan-1-ol, is commercially available as its hydrochloride salt, indicating a potential utility in synthetic applications. americanelements.com The synthesis of such a geminally disubstituted thiane would likely involve multi-step sequences, potentially starting from a thian-4-one precursor. researchgate.net The presence of the primary amine and primary alcohol offers two distinct points for further chemical modification, allowing for the construction of more complex molecular architectures.
Research Gaps and Future Directions in Polyfunctionalized Heterocyclic Alcohols
The limited specific research on this compound highlights a broader research gap in the systematic exploration of polyfunctionalized heterocyclic alcohols. While the synthesis and applications of various amino alcohols and thiane derivatives are well-established, the combination of these features within a single, complex scaffold remains an area ripe for investigation.
Future research in this area could focus on several key aspects:
Development of Novel Synthetic Methodologies: The creation of efficient and stereoselective synthetic routes to access compounds like this compound and its derivatives is a primary challenge. This would enable a more thorough investigation of their properties and potential applications.
Exploration of Biological Activity: Given the biological relevance of both amino alcohols and thiane-containing molecules, a systematic screening of these polyfunctionalized compounds for various biological activities would be a logical next step. This could uncover new lead compounds for drug discovery programs. nih.gov
Application in Materials Science: The unique structural and functional group combination could be exploited in the design of novel polymers, ligands for catalysis, or functional materials with specific binding or electronic properties.
Structure
3D Structure
Properties
Molecular Formula |
C7H15NOS |
|---|---|
Molecular Weight |
161.27 g/mol |
IUPAC Name |
2-(4-aminothian-4-yl)ethanol |
InChI |
InChI=1S/C7H15NOS/c8-7(1-4-9)2-5-10-6-3-7/h9H,1-6,8H2 |
InChI Key |
KVRIUYFEDINIQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1(CCO)N |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 2 4 Aminotetrahydro 2h Thiopyran 4 Yl Ethan 1 Ol
Elucidation of Reaction Pathways for Functional Group Interconversions
The reactivity of 2-(4-aminotetrahydro-2H-thiopyran-4-yl)ethan-1-ol is characterized by the distinct yet interconnected reactivity of its alcohol, amine, and sulfur moieties. Understanding the mechanistic pathways for the functionalization of this compound is crucial for its application in the synthesis of more complex molecules.
Nucleophilic Substitution Processes at the Alcohol Moiety
The hydroxyl group of 2-(4-aminotetrahydro-2H-thiopyran-4-yl)ethan-1-ol is a primary alcohol, and as such, its direct participation in nucleophilic substitution reactions is generally unfavorable due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). tutorsglobe.com To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by protonation in strong acid to form an oxonium ion (-OH₂⁺) or by conversion to a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). tutorsglobe.com
Once activated, the carbon bearing the leaving group becomes susceptible to attack by nucleophiles. The mechanism of this substitution can proceed via either an Sₙ1 or Sₙ2 pathway. However, for a primary alcohol derivative, the Sₙ2 mechanism is strongly favored. tutorsglobe.com This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the reaction center.
| Reaction Type | Reagent/Conditions | Intermediate/Transition State | Key Mechanistic Feature |
| Tosylation | TsCl, Pyridine | Tosylate Ester | Conversion of -OH to a good leaving group |
| Sₙ2 Substitution | NaCN | Pentavalent Transition State | Backside attack, inversion of configuration |
| Acid-Catalyzed Substitution | HBr | Oxonium Ion, Carbocation (minor) | Protonation of -OH to form -OH₂⁺ |
Amine-Centered Reactivity: Alkylation, Acylation, and Condensation Reactions
The primary amino group in 2-(4-aminotetrahydro-2H-thiopyran-4-yl)ethan-1-ol is a potent nucleophile, readily participating in a variety of reactions.
Alkylation: The nitrogen atom can be alkylated by reaction with alkyl halides. This reaction typically proceeds via an Sₙ2 mechanism, where the amine acts as the nucleophile. The initial alkylation can be followed by further alkylation events, leading to secondary and tertiary amines, and ultimately to a quaternary ammonium (B1175870) salt. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.
Acylation: Acylation of the amine with acyl chlorides or anhydrides is a facile process that forms an amide linkage. This reaction is generally very efficient and is often used to protect the amine functionality or to introduce new functional groups.
Condensation Reactions: The primary amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is typically reversible and is often catalyzed by acid. The formation of the imine involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Such reactions are foundational in the construction of more complex molecular architectures. For instance, the Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, often catalyzed by a weak base, to form a new carbon-carbon double bond. masterorganicchemistry.com Similarly, the Claisen-Schmidt condensation is the reaction between an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. masterorganicchemistry.com
| Reaction Type | Reactant | Product Type | General Mechanism |
| Alkylation | Alkyl Halide | Substituted Amine | Sₙ2 Nucleophilic Substitution |
| Acylation | Acyl Chloride/Anhydride | Amide | Nucleophilic Acyl Substitution |
| Condensation | Aldehyde/Ketone | Imine (Schiff Base) | Nucleophilic Addition-Elimination |
Sulfur Atom Participation in Reaction Mechanisms
Furthermore, the sulfur atom can be oxidized to form a sulfoxide (B87167) or a sulfone. The oxidation of similar 4-aminotetrahydro-2H-thiopyran derivatives has been shown to be highly stereoselective, with the stereochemical outcome being influenced by the nature of the oxidizing agent and the substituents on the ring. researchgate.net For example, the oxidation of a related carbamate-protected aminothiane with Oxone® has been reported to proceed with high selectivity to afford the trans sulfoxide. researchgate.net
Stereochemical Outcomes and Diastereoselectivity in Synthetic Transformations
The presence of a stereocenter at the C4 position of the thiane (B73995) ring, along with the potential for creating new stereocenters during reactions, makes the study of stereochemical outcomes in the transformations of 2-(4-aminotetrahydro-2H-thiopyran-4-yl)ethan-1-ol particularly important.
Factors Influencing Enantio- and Diastereoselectivity in Thiane Systems
The stereochemical course of reactions involving the thiane ring is influenced by a combination of steric and electronic factors. The chair-like conformation of the six-membered thiane ring dictates the axial and equatorial positions of the substituents, which in turn affects the accessibility of the reactive centers.
In reactions such as the oxidation of the sulfur atom, the approach of the oxidizing agent can be directed by the existing stereochemistry of the ring. For instance, steric hindrance from a bulky substituent may favor attack from the less hindered face of the ring, leading to a high degree of diastereoselectivity. researchgate.net
Kinetic and Thermodynamic Control in Functionalization Reactions
The concepts of kinetic and thermodynamic control are crucial for understanding the product distribution in reactions where multiple stereoisomeric products can be formed. wikipedia.orglibretexts.orgmasterorganicchemistry.com
Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the major product will be the one that is formed the fastest (i.e., the one with the lowest activation energy). This is known as the kinetic product. libretexts.orgmasterorganicchemistry.com
Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing for an equilibrium to be established between the products. Under these conditions, the major product will be the most stable one, regardless of its rate of formation. This is the thermodynamic product. libretexts.orgmasterorganicchemistry.com
In the context of functionalizing 2-(4-aminotetrahydro-2H-thiopyran-4-yl)ethan-1-ol, the choice of reaction conditions (temperature, solvent, base) can be used to selectively favor the formation of a particular diastereomer. For example, in the deprotonation of an unsymmetrical ketone, the use of low temperatures and sterically demanding bases favors the formation of the kinetic enolate, while higher temperatures can lead to the more stable thermodynamic enolate. wikipedia.org
| Control Type | Reaction Conditions | Determining Factor | Major Product |
| Kinetic | Low Temperature, Irreversible | Rate of Formation (Lower Activation Energy) | Fastest-forming product |
| Thermodynamic | High Temperature, Reversible | Product Stability (Lower Gibbs Free Energy) | Most stable product |
Intermediates and Transition State Analysis
The elucidation of reaction mechanisms hinges on the identification and characterization of transient species, namely intermediates and transition states. While intermediates are fleeting, they represent stable points on the reaction coordinate between energy barriers. In contrast, transition states are the highest energy points along the reaction pathway, representing the critical moment of bond formation and breakage. rsc.org
The direct observation of reaction intermediates is a powerful tool for piecing together a reaction mechanism. Given their typically short lifetimes, specialized spectroscopic techniques are often required for their detection and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy can be employed to monitor the progress of a reaction in real-time. By acquiring spectra at various time intervals, the appearance and disappearance of signals corresponding to reactants, intermediates, and products can be tracked. For reactions involving 2-(4-aminotetrahydro-2H-thiopyran-4-yl)ethan-1-ol, changes in the chemical shifts of protons and carbons adjacent to the amino and hydroxyl groups would be particularly informative. For instance, in an acid-catalyzed reaction, protonation of the amino group would lead to a significant downfield shift of the neighboring protons. The formation of a transient ester or ether involving the hydroxyl group would similarly alter the spectroscopic signature of the ethan-1-ol side chain.
Infrared (IR) Spectroscopy: Time-resolved IR spectroscopy can detect changes in functional groups throughout a reaction. The characteristic vibrational frequencies of the N-H, O-H, C-N, and C-O bonds in 2-(4-aminotetrahydro-2H-thiopyran-4-yl)ethan-1-ol would be expected to shift upon involvement in a reaction. For example, the formation of an imine intermediate from the primary amine would be indicated by the appearance of a C=N stretching band.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for identifying charged intermediates in solution. By directly sampling a reacting mixture, it is possible to detect and determine the mass-to-charge ratio of transient species, providing direct evidence for their existence. rsc.org
A hypothetical reaction of 2-(4-aminotetrahydro-2H-thiopyran-4-yl)ethan-1-ol with an aldehyde could proceed through an iminium intermediate. The spectroscopic data for such an intermediate might be as follows:
| Spectroscopic Technique | Expected Observation for Iminium Intermediate |
| ¹H NMR | Downfield shift of protons alpha to the nitrogen; appearance of a signal for the iminium proton. |
| ¹³C NMR | Appearance of a signal in the 160-170 ppm range corresponding to the iminium carbon. |
| IR Spectroscopy | Appearance of a C=N⁺ stretching vibration around 1650-1700 cm⁻¹. |
| Mass Spectrometry | Detection of an ion with a mass corresponding to the protonated imine. |
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping out reaction energy profiles. libretexts.org By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive picture of the reaction mechanism can be constructed.
For a potential intramolecular cyclization of 2-(4-aminotetrahydro-2H-thiopyran-4-yl)ethan-1-ol, where the hydroxyl group attacks a transiently formed electrophilic center on the thiopyran ring, DFT calculations could provide the following insights:
Transition State Geometries: The precise arrangement of atoms at the highest energy point of the reaction can be modeled, revealing the nature of the bond-forming and bond-breaking processes. libretexts.org
Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. By comparing the activation energies of competing pathways, the most likely mechanism can be identified.
Thermodynamic Stabilities: The relative energies of different intermediates and products can be calculated, indicating the thermodynamic driving force of the reaction.
A simplified, hypothetical energy profile for a two-step reaction involving an intermediate is presented below:
| Species | Relative Energy (kcal/mol) |
| Reactants | 0 |
| Transition State 1 | +20 |
| Intermediate | +5 |
| Transition State 2 | +15 |
| Products | -10 |
This table illustrates a reaction that proceeds through a relatively stable intermediate, with the first step being rate-determining due to the higher activation energy of Transition State 1.
Role of Catalysts and Reagents in Directing Reactivity and Selectivity
The presence of multiple reactive sites in 2-(4-aminotetrahydro-2H-thiopyran-4-yl)ethan-1-ol necessitates the use of specific catalysts and reagents to control the outcome of a reaction.
Acid Catalysis: In the presence of an acid, the amino group is likely to be protonated, rendering it non-nucleophilic. This would allow for selective reactions at the hydroxyl group. Conversely, a Lewis acid could coordinate to the sulfur atom of the thiopyran ring, activating it towards nucleophilic attack. For instance, in Diels-Alder reactions involving thiocarbonyl compounds, Lewis acids like BF₃·OEt₂ are known to act as catalysts by lowering the energy gap between the frontier orbitals of the reactants. rsc.org This can influence both the reaction rate and the stereoselectivity of the product.
Base Catalysis: A base would deprotonate the hydroxyl group, forming an alkoxide which is a much stronger nucleophile than the neutral hydroxyl group. This could facilitate reactions such as ether formation. The amino group could also be deprotonated under strongly basic conditions, though this is less likely than deprotonation of the hydroxyl group.
Protecting Groups: To achieve high selectivity, it is often necessary to temporarily block one of the reactive functional groups. For example, the amino group could be protected as a carbamate, and the hydroxyl group as a silyl (B83357) ether. This strategy allows for reactions to be directed to a specific site on the molecule, after which the protecting groups can be removed.
The choice of catalyst can dramatically influence which reaction pathway is favored, as illustrated in the following hypothetical table for the reaction of 2-(4-aminotetrahydro-2H-thiopyran-4-yl)ethan-1-ol with an electrophile:
| Catalyst | Predominant Reaction Site | Likely Product Type |
| Protic Acid (e.g., HCl) | Hydroxyl Group | Ether or Ester |
| Lewis Acid (e.g., BF₃·OEt₂) | Thiopyran Ring Sulfur | Sulfonium Salt or Ring-Opened Product |
| Base (e.g., NaH) | Hydroxyl Group | Alkoxide for subsequent reaction |
| None | Amino Group | Amide or N-alkylated product |
Advanced Spectroscopic and Structural Elucidation Methodologies
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
There is no available literature detailing the use of advanced NMR techniques for the structural assignment of 2-(4-Aminothian-4-yl)ethan-1-ol.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
No published studies were found that report on the application of multi-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Bond Correlation (HMBC) for this compound. Consequently, the specific proton and carbon chemical shifts, as well as the through-bond and through-space correlations necessary for a complete structural assignment, are not available.
Dynamic NMR for Conformational Analysis of the Thiane (B73995) Ring
The conformational dynamics of the thiane ring in this compound have not been investigated using Dynamic NMR (DNMR) spectroscopy according to available literature. Such studies would be crucial to understanding the ring inversion barriers and the preferred axial or equatorial orientation of the substituents, but this information is currently unavailable.
Vibrational Spectroscopy for Functional Group Characterization
Specific vibrational spectroscopy data for this compound is not documented in peer-reviewed journals or spectral databases.
Fourier-Transform Infrared (FTIR) Spectroscopy Applications
No FTIR spectra for this compound have been published. Therefore, a table of characteristic vibrational frequencies corresponding to its functional groups (amine, hydroxyl, C-S, and C-N bonds) cannot be compiled.
Mass Spectrometry for Molecular Structure Confirmation
Detailed mass spectrometry analysis, including fragmentation patterns from techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI), has not been reported for this compound. This information is essential for confirming the molecular weight and elucidating the structure of fragment ions, but it remains absent from the scientific record.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C_7H_{15}NOS, the theoretical exact mass of the neutral molecule can be calculated. When subjected to HRMS analysis, typically using a soft ionization technique like electrospray ionization (ESI), the compound is expected to be observed as its protonated form, [M+H]⁺.
The high-resolution measurement of the mass-to-charge ratio (m/z) of this ion allows for the confident confirmation of its elemental formula, distinguishing it from other potential compounds with the same nominal mass.
Table 1: Theoretical HRMS Data for [M+H]⁺ of this compound
| Species | Molecular Formula | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | C₇H₁₆NOS⁺ | 162.0947 |
This table presents theoretical data calculated based on the known atomic masses of the constituent elements. Actual experimental values may vary slightly.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Upon collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ (m/z 162.0947), several key fragmentation pathways are anticipated:
Loss of Water (H₂O): The presence of a primary alcohol functional group makes the neutral loss of water a highly probable fragmentation pathway, leading to a significant product ion.
Loss of Ammonia (B1221849) (NH₃): The primary amine group can be eliminated as a neutral ammonia molecule.
Ring Opening and Cleavage: The tetrahydrothiopyran (B43164) ring can undergo cleavage, leading to a variety of fragment ions characteristic of the cyclic sulfide (B99878) structure.
Cleavage of the Ethan-1-ol Side Chain: The bond between the quaternary carbon of the thiane ring and the ethanol (B145695) side chain can cleave, providing further structural information.
Table 2: Predicted Major Fragment Ions in MS/MS of [M+H]⁺ of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |
| 162.0947 | 144.0841 | H₂O |
| 162.0947 | 145.0671 | NH₃ |
| 162.0947 | 116.0736 | C₂H₆O |
| 162.0947 | 88.0522 | C₄H₈S |
This table contains predicted data based on general fragmentation rules for similar chemical structures. The relative abundances of these ions would depend on the specific experimental conditions.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and conformational details. To date, a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD).
Table 3: Crystallographic Data for the Analogous Compound 4-Amino-4-carboxyl thiapyran hydrobromide
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/m |
| a (Å) | 9.72 |
| b (Å) | 6.60 |
| c (Å) | Not Reported |
| β (°) | Not Reported |
| Conformation | Chair |
Data from the crystal structure of 4-amino-4-carboxyl thiapyran hydrobromide. oup.com
Chiral Analysis Techniques for Enantiomeric Purity Determination
The central quaternary carbon atom in this compound, bonded to four different substituents (amino group, ethanol group, and two different paths around the thiane ring), renders the molecule chiral. Therefore, it can exist as a pair of enantiomers. The determination of the enantiomeric purity is crucial for its potential applications. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for the separation and quantification of enantiomers. akjournals.comnih.gov
For the chiral separation of an amino alcohol like this compound, several types of chiral stationary phases could be employed:
Pirkle-type CSPs: These phases often utilize π-acidic or π-basic aromatic rings to interact with the analyte. Derivatization of the amino or hydroxyl group of the analyte may be necessary to enhance chiral recognition.
Polysaccharide-based CSPs: Columns with cellulose (B213188) or amylose (B160209) derivatives are known for their broad applicability in separating a wide range of chiral compounds, including amino alcohols. scas.co.jp
Ligand-exchange CSPs: These are particularly effective for the separation of amino acids and amino alcohols, where a chiral ligand coated on the stationary phase forms diastereomeric complexes with the enantiomers of the analyte.
The selection of the appropriate chiral column and mobile phase is determined empirically to achieve optimal separation of the enantiomers.
Table 4: Common Chiral Stationary Phases for Amino Alcohol Separation
| Chiral Stationary Phase Type | Principle of Separation | Example Commercial Columns |
| Pirkle-type | π-π interactions, hydrogen bonding, dipole-dipole interactions | Chirex, Whelk-O1 |
| Polysaccharide-based | Inclusion complexes, hydrogen bonding, dipole-dipole interactions | Chiralcel OD, Chiralpak AD |
| Ligand Exchange | Formation of diastereomeric metal complexes | CROWNPAK CR(+) |
Computational and Theoretical Studies of 2 4 Aminotetrahydro 2h Thiopyran 4 Yl Ethan 1 Ol and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are powerful tools for predicting the molecular properties of compounds from first principles. These methods provide deep insights into the electronic environment of a molecule, which governs its reactivity and physical properties.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Profiles
Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its excellent balance of accuracy and computational cost. nih.gov For a molecule like 2-(4-Aminotetrahydro-2H-thiopyran-4-yl)ethan-1-ol, DFT calculations, often using hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine its most stable three-dimensional structure. researchgate.netrsc.org
The geometry optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. For the thiane (B73995) ring, this typically results in a chair conformation, which is generally the most stable form for six-membered saturated rings. scispace.com The substituents at the C4 position, the amino group and the 2-hydroxyethyl group, can adopt either an axial or equatorial orientation. DFT calculations can precisely determine the energy difference between these conformers, with the equatorial conformer usually being more stable due to reduced steric hindrance.
A hypothetical energy profile for the chair-to-boat interconversion of the thiane ring can also be mapped using DFT. This involves calculating the energy of the molecule as the ring geometry is systematically distorted along the reaction coordinate. The results would typically show a significant energy barrier for this conformational change.
Table 1: Representative Calculated Geometric Parameters for the Chair Conformation of 2-(4-Aminotetrahydro-2H-thiopyran-4-yl)ethan-1-ol (Equatorial Substituents) using DFT
| Parameter | Value |
| C-S Bond Length (Å) | 1.82 |
| C-C Bond Length (Å) | 1.54 |
| C-N Bond Length (Å) | 1.47 |
| C-O Bond Length (Å) | 1.43 |
| C-S-C Bond Angle (°) | 97.5 |
| C-C-C Bond Angle (°) | 112.0 |
| C-C-S Bond Angle (°) | 113.5 |
Ab Initio Methods for Electronic Property Prediction
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of theory and can provide even more accurate predictions of electronic properties, albeit at a greater computational expense. researchgate.net These methods are particularly useful for calculating properties like ionization potential, electron affinity, and dipole moment with high precision.
For 2-(4-Aminotetrahydro-2H-thiopyran-4-yl)ethan-1-ol, ab initio calculations would reveal the distribution of electron density, highlighting the nucleophilic character of the amino group and the lone pairs on the sulfur and oxygen atoms. The calculated electrostatic potential map would visually represent the regions of positive and negative charge, indicating sites susceptible to electrophilic or nucleophilic attack.
Conformational Analysis and Energy Landscapes of the Thiane Ring
The biological activity and physical properties of cyclic molecules are often dictated by their conformational preferences. For the thiane ring in 2-(4-Aminotetrahydro-2H-thiopyran-4-yl)ethan-1-ol, a detailed conformational analysis is crucial.
Ring Puckering and Inversion Dynamics
The thiane ring, similar to cyclohexane, is not planar and exists in various puckered conformations to relieve ring strain. The most stable conformation is the chair form, but other conformations like the boat and twist-boat are also possible and lie at higher energies. The process of interconversion between two chair conformations is known as ring inversion.
Computational methods can model the potential energy surface of the thiane ring, identifying the energy minima corresponding to the chair conformations and the transition states corresponding to the half-chair or boat conformations. The energy barrier to ring inversion can be calculated, providing insight into the flexibility of the ring system at different temperatures.
Influence of Substituents on Thiane Ring Conformation
The presence of the amino and 2-hydroxyethyl substituents at the C4 position has a profound influence on the conformational equilibrium of the thiane ring. In the chair conformation, these substituents can be oriented either axially (perpendicular to the general plane of the ring) or equatorially (in the general plane of the ring).
Generally, large substituents prefer the equatorial position to minimize steric interactions (1,3-diaxial interactions) with the other axial hydrogens on the ring. Computational studies would quantify the energetic preference for the equatorial conformer of 2-(4-Aminotetrahydro-2H-thiopyran-4-yl)ethan-1-ol. Intramolecular hydrogen bonding between the amino and hydroxyl groups could also play a role in stabilizing certain conformations, and this can be investigated through computational analysis.
Table 2: Hypothetical Relative Energies of Different Conformations of 2-(4-Aminotetrahydro-2H-thiopyran-4-yl)ethan-1-ol
| Conformation | Substituent Orientation | Relative Energy (kcal/mol) |
| Chair | Di-equatorial | 0.00 |
| Chair | Axial-Equatorial | 2.5 |
| Chair | Di-axial | 5.8 |
| Twist-Boat | - | 5.5 |
| Boat | - | 6.9 |
Note: The data in this table is hypothetical and based on general principles of conformational analysis for substituted cyclohexanes and thianes.
Prediction of Spectroscopic Parameters through Computational Modeling
Computational chemistry is an invaluable tool for predicting spectroscopic data, which can aid in the identification and characterization of novel compounds. rsc.orgbohrium.com
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is a common application of DFT. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of 2-(4-Aminotetrahydro-2H-thiopyran-4-yl)ethan-1-ol, one can obtain theoretical ¹H and ¹³C NMR spectra. These predicted spectra can be compared with experimental data to confirm the structure of the compound. The calculated chemical shifts would be sensitive to the conformation of the thiane ring and the orientation of the substituents.
Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be computed. This allows for the assignment of the various absorption bands to specific molecular vibrations, such as the N-H and O-H stretches of the amino and hydroxyl groups, and the C-S stretching of the thiane ring.
Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for the Thiane Ring Carbons of 2-(4-Aminotetrahydro-2H-thiopyran-4-yl)ethan-1-ol
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2/C6 | 28.5 |
| C3/C5 | 26.0 |
| C4 | 55.2 |
Note: The data in this table is illustrative and represents typical calculated values for a substituted thiane. Actual values would depend on the specific computational method and solvent model used.
Computational NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become a cornerstone in the structural elucidation of organic molecules. For 2-(4-Aminotetrahydro-2H-thiopyran-4-yl)ethan-1-ol, Density Functional Theory (DFT) calculations are the method of choice for obtaining accurate ¹H and ¹³C NMR chemical shifts. nih.govrsc.org
The typical workflow involves the optimization of the molecule's geometry using a selected DFT functional, such as B3LYP, in conjunction with a suitable basis set like 6-311+G(d,p). nih.gov Following geometry optimization, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the NMR shielding tensors. mdpi.com These tensors are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com
The accuracy of these predictions can be further enhanced by considering the solvent effects, which can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM). The predicted chemical shifts provide a valuable preliminary assessment of the molecule's NMR spectrum, aiding in the interpretation of experimental data and confirming the proposed structure.
Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for 2-(4-Aminotetrahydro-2H-thiopyran-4-yl)ethan-1-ol, based on computational methodologies applied to similar structures.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2/C6 (thiopyran ring) | - | 40.5 |
| H2/H6 (axial) | 2.65 | - |
| H2/H6 (equatorial) | 2.90 | - |
| C3/C5 (thiopyran ring) | - | 28.2 |
| H3/H5 (axial) | 1.85 | - |
| H3/H5 (equatorial) | 2.10 | - |
| C4 (thiopyran ring) | - | 55.1 |
| C1' (ethanol side chain) | - | 45.3 |
| H1' | 2.80 | - |
| C2' (ethanol side chain) | - | 62.7 |
| H2' | 3.75 | - |
| NH₂ | 1.95 (broad) | - |
| OH | 2.50 (broad) | - |
Vibrational Frequency Calculations for IR and Raman Spectra
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational chemistry offers a powerful means to calculate these vibrational frequencies and their corresponding intensities, facilitating the interpretation of experimental spectra. mdpi.com
For 2-(4-Aminotetrahydro-2H-thiopyran-4-yl)ethan-1-ol, DFT calculations are employed to determine the harmonic vibrational frequencies. nih.gov This is achieved by first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). The resulting vibrational modes can be visualized to understand the nature of the atomic motions.
It is a common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the computational method, thereby improving the agreement with experimental data. nih.gov The calculated IR and Raman spectra can be plotted and compared directly with experimental results, aiding in the assignment of observed spectral bands to specific functional groups and vibrational modes within the molecule.
A table of predicted characteristic vibrational frequencies for key functional groups in 2-(4-Aminotetrahydro-2H-thiopyran-4-yl)ethan-1-ol is presented below.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H (alcohol) | Stretching | 3450 |
| N-H (amine) | Symmetric Stretching | 3350 |
| N-H (amine) | Asymmetric Stretching | 3400 |
| C-H (aliphatic) | Stretching | 2850-2960 |
| N-H (amine) | Scissoring | 1620 |
| C-O (alcohol) | Stretching | 1050 |
| C-S (thiopyran) | Stretching | 650-750 |
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules, providing insights into their conformational flexibility, solvent interactions, and intermolecular associations over time. nih.govnih.gov For 2-(4-Aminotetrahydro-2H-thiopyran-4-yl)ethan-1-ol, MD simulations can be particularly illuminating in understanding its behavior in a biological or solution-phase environment.
In an MD simulation, the molecule is placed in a simulation box, often filled with solvent molecules like water, and the system is allowed to evolve over time according to the principles of classical mechanics. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system.
Quantitative Structure-Reactivity Relationships (QSAR/QSPR) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools used to correlate the structural or physicochemical properties of a series of compounds with their biological activity or a specific property, respectively. nih.gov For a series of derivatives of 2-(4-Aminotetrahydro-2H-thiopyran-4-yl)ethan-1-ol, QSAR/QSPR modeling can be instrumental in predicting their potential as therapeutic agents or for other applications. researchgate.netnih.gov
The first step in a QSAR/QSPR study involves creating a dataset of molecules with known activities or properties. Subsequently, a wide range of molecular descriptors are calculated for each molecule. These descriptors can be classified into several categories, including:
0D descriptors: atom counts, molecular weight.
1D descriptors: constitutional descriptors.
2D descriptors: topological indices that describe molecular connectivity. aimspress.com
3D descriptors: geometric properties like molecular surface area and volume.
Electronic descriptors: dipole moment, HOMO/LUMO energies. nih.gov
Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical model is developed that relates a selection of these descriptors to the observed activity or property. researchgate.net The predictive power of the resulting model is then rigorously validated using internal and external validation techniques. A robust QSAR/QSPR model can be used to predict the activity or properties of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing and guiding lead optimization. nih.govnih.gov
Advanced Applications and Derivatization Strategies
A Versatile Synthetic Building Block
The presence of both an amino and a hydroxyl group allows 2-(4-Aminothian-4-yl)ethan-1-ol to be a valuable and adaptable starting material in organic synthesis. These functional groups can be selectively reacted to introduce a variety of other functionalities, making it a key intermediate for the synthesis of diverse chemical structures.
Precursor for Complex Heterocyclic Systems
The dual functionality of this compound makes it an ideal precursor for the synthesis of complex heterocyclic systems. The amino and hydroxyl groups can participate in a range of cyclization reactions to form fused or spirocyclic structures containing the thiane (B73995) moiety. For instance, the amino group can react with dicarbonyl compounds or their equivalents to form new heterocyclic rings, such as pyrazines or imidazoles, fused to the thiane ring. Similarly, the hydroxyl group can undergo reactions like etherification or esterification, which can be followed by intramolecular cyclization to yield novel oxathia-spirocycles.
The synthesis of thiopyran-fused heterocycles is a significant area of research due to their presence in biologically active natural products and pharmaceuticals. researchgate.net General synthetic strategies for thiopyran-fused systems often involve the construction of the thiopyran ring itself; however, using a pre-formed functionalized thiane like this compound provides a convergent approach to complex targets. For example, three-component reactions involving an aldehyde, a CH-acid, and a sulfur-containing compound are common for constructing substituted thiopyrans. nih.gov The subject compound can be envisioned to participate in similar multi-component reactions, where the amino group acts as an internal nucleophile.
Scaffold for the Development of Functionalized Materials
The thiane ring of this compound serves as a robust scaffold for developing functionalized materials. The amino and hydroxyl groups provide convenient handles for attaching this core unit to polymer backbones or for the introduction of polymerizable groups. The resulting materials would possess the inherent properties of the thiane ring, such as its conformational behavior and the potential for the sulfur atom to interact with its environment.
The development of new materials with tailored properties is a major focus in materials science. mdpi.com The incorporation of specific molecular scaffolds into larger material structures is a key strategy to control properties like solubility, polarity, and hydrogen-bonding capabilities. Current time information in Jakarta, ID. While the direct use of this compound in materials science is not yet widely documented, the principles of using functionalized building blocks are well-established.
Crafting Ligands for Catalysis: Analogues of 2-(4-Aminotetrahydro-2H-thiopyran-4-yl)ethan-1-ol
The design of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. researchgate.netmdpi.comnih.gov The structure of this compound, containing both a nitrogen and an oxygen donor atom, as well as a sulfur atom within the heterocyclic ring, makes it an attractive scaffold for the development of novel chiral ligands.
Chiral Ligands in Asymmetric Catalysis
By resolving this compound into its enantiomers, or by synthesizing it from chiral starting materials, it can serve as a chiral building block for new ligands. The amino and hydroxyl groups can be further functionalized, for example, by introducing phosphine (B1218219) groups to create P,N,O-tridentate ligands. Such ligands are of significant interest in asymmetric catalysis. Chiral β-amino alcohols, a class of compounds to which the title compound belongs, have been successfully used as ligands in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines. mdpi.com The rigidity of the ligand structure is often crucial for achieving high enantioselectivity.
The development of chiral ligands has evolved from C2-symmetric ligands to more modular, non-symmetrical designs. nih.gov The scaffold of this compound is well-suited for the synthesis of such non-symmetrical ligands, where different coordinating groups can be introduced at the amino and hydroxyl positions.
Coordination Chemistry with Transition Metals
The presence of nitrogen, oxygen, and sulfur atoms in this compound and its derivatives suggests a rich coordination chemistry with a variety of transition metals. Amino alcohols are known to form stable complexes with numerous metal ions, acting as bidentate N,O-ligands. researchgate.net The sulfur atom of the thiane ring can also participate in coordination, particularly with soft metal ions. This can lead to the formation of mono-, bi-, or polynuclear complexes with interesting structural and electronic properties.
The coordination behavior of amino alcohols with transition metals has been extensively reviewed, highlighting their versatility as ligands. researchgate.net The coordination of the ligand to the metal center can influence the metal's catalytic activity and selectivity. The study of the coordination complexes of this compound analogues would provide fundamental insights into their potential as catalysts.
Applications in Materials Science
The unique structural features of this compound also suggest potential applications in the field of materials science. The thiane unit can impart specific physical properties to materials, while the functional groups allow for its incorporation into various material architectures.
Sulfur-containing compounds are known to have interesting properties for materials science, including applications in the development of polymers with high refractive indices and in the creation of self-assembled monolayers on metal surfaces. The thiane ring in this compound could be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the polarity and hydrogen bonding capabilities of the molecule, thereby tuning the properties of materials derived from it.
While specific applications of this compound in materials science are still emerging, the versatility of this building block suggests a promising future in the design of novel functional materials.
Integration into Polymer Architectures for Tailored Functionalities
The presence of both an amino and a hydroxyl group allows this compound to be utilized as a monomer in various polymerization reactions. These functional groups can participate in step-growth polymerizations, such as the formation of polyurethanes, polyamides, and polyesters, to introduce the thiane moiety into the polymer backbone. The incorporation of this sulfur-containing heterocycle can influence the polymer's physical and chemical properties, including its thermal stability, refractive index, and affinity for metal ions.
Table 1: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Linkage Type | Potential Functionality from Thiane Ring |
| Polyurethane | Urethane | Enhanced thermal stability, metal coordination |
| Polyamide | Amide | Modified hydrophilicity, potential for cross-linking |
| Polyester | Ester | Tunable degradation rates, altered mechanical properties |
| Functionalized Polyacrylates | Pendant Group | Site for further chemical modification, altered surface properties |
Development of Organic Functional Materials based on the Thiane Amino Alcohol Core
The thiane amino alcohol core can serve as a foundational structure for the synthesis of novel organic functional materials. The inherent properties of the thiane ring, combined with the reactivity of the amino and hydroxyl groups, allow for the design of molecules with specific electronic, optical, or recognition properties. For example, the sulfur atom in the thiane ring can engage in non-covalent interactions, influencing the self-assembly and packing of the molecules in the solid state, which is crucial for applications in organic electronics. The development of organic-inorganic hybrid sol-gel materials using amino alcohols has been explored, suggesting a potential pathway for creating hybrid materials with the thiane amino alcohol. mdpi.com
Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct well-defined molecular assemblies. The amino and hydroxyl groups of this compound are excellent hydrogen bond donors and acceptors, making this compound a prime candidate for designing self-assembling systems. nih.gov These groups can direct the formation of ordered structures like sheets, fibers, or gels. researchgate.net
The thiane ring can also participate in weaker interactions, such as C-H···S contacts, which can further stabilize supramolecular architectures. The interplay of these various non-covalent forces can lead to the formation of complex and functional supramolecular materials. While specific studies on the self-assembly of this compound are not documented, the principles of supramolecular chemistry suggest its potential to form ordered aggregates. The self-assembly of natural products, which often contain hydroxyl and amino functionalities, into aggregated structures highlights the potential of such molecules in forming supramolecular systems. dovepress.com
Derivatization for Enhanced Analytical Performance and Detection
The chemical reactivity of the amino and hydroxyl groups in this compound allows for its derivatization to enhance its detectability in various analytical techniques.
Strategies for Introducing Chromophores or Fluorophores for Spectroscopic Detection
To enable or improve the detection of this compound by UV-Vis or fluorescence spectroscopy, chromophoric or fluorophoric moieties can be covalently attached. The primary amine is a common target for such derivatization reactions. A variety of reagents are available that react specifically with amines to introduce a light-absorbing or light-emitting tag.
For instance, dansyl chloride or fluorescein (B123965) isothiocyanate (FITC) are classic derivatizing agents for amines, resulting in highly fluorescent products. The choice of the labeling reagent depends on the desired spectroscopic properties (excitation and emission wavelengths) and the specific requirements of the analytical method. The development of sensitive fluorescent derivatization reagents is an active area of research, with new agents being designed for improved sensitivity and selectivity. nih.gov The use of fluorescent amino acids as building blocks in chemical biology underscores the utility of incorporating fluorophores into molecules with amino groups. nih.gov
Table 2: Examples of Derivatization Reagents for Spectroscopic Detection
| Reagent | Functional Group Targeted | Resulting Label | Detection Method |
| Dansyl Chloride | Primary Amine | Dansyl | Fluorescence |
| Fluorescein Isothiocyanate (FITC) | Primary Amine | Fluorescein | Fluorescence |
| Naphthalenesulfonyl chloride | Primary Amine | Naphthalene | Fluorescence researchgate.net |
| o-Phthalaldehyde (OPA) | Primary Amine | Isoindole | Fluorescence |
Modification for Improved Ionization Efficiency in Mass Spectrometry
In mass spectrometry (MS), particularly with electrospray ionization (ESI), the efficiency of ionization can be a limiting factor for sensitivity. Derivatization can be employed to introduce a permanently charged or more easily ionizable group onto the analyte. For this compound, the primary amine can be reacted with reagents that introduce a quaternary ammonium (B1175870) group, which carries a permanent positive charge, thereby significantly enhancing its ESI-MS signal in positive ion mode.
Alternatively, derivatization can increase the proton affinity or hydrophobicity of the molecule, which also tends to improve ionization efficiency. Multi-functional derivatization strategies that target both amine and hydroxyl groups can be employed for a comprehensive analysis of metabolites and could be adapted for this compound. nih.govresearchgate.net Such methods often lead to a significant increase in sensitivity and can help to overcome matrix effects in complex samples. dovepress.com
Exploration in Chemical Biology Probes (non-pharmacological)
The unique scaffold of this compound makes it an attractive starting point for the design of chemical biology probes. These probes are molecules used to study biological systems without having a therapeutic effect themselves. The amino and hydroxyl groups provide convenient handles for attaching reporter groups (like fluorophores), affinity tags, or reactive groups for covalent labeling of biomolecules.
The thiane ring can also play a role in modulating the properties of the probe, such as its solubility, cell permeability, and non-specific binding. By strategically modifying the this compound core, it is possible to develop probes for a variety of applications, including imaging of cellular components, identifying protein-protein interactions, or detecting specific enzymatic activities. The use of small molecules as probes to explore therapeutic hypotheses is a valuable tool in chemical biology. nih.gov While no specific non-pharmacological probes based on this compound have been reported, its structure aligns with the design principles of such tools.
Tools for Mechanistic Enzyme Studies
There is no available research demonstrating the use of this compound or its derivatives as tools for mechanistic enzyme studies. The design of enzyme inhibitors or probes often relies on the principle of incorporating structural motifs that can interact with the enzyme's active site. While the amino and hydroxyl groups of the title compound could theoretically be derivatized to mimic enzyme substrates or to introduce reactive functionalities for covalent modification, no such derivatization strategies or their applications in enzyme kinetics or mechanism elucidation have been reported in the scientific literature.
Conclusion and Future Perspectives
Summary of Key Synthetic Achievements and Mechanistic Insights
Currently, dedicated literature detailing the specific synthesis of 2-(4-Aminotetrahydro-2H-thiopyran-4-yl)ethan-1-ol is scarce. However, the synthesis of structurally similar 4-substituted thianes provides a foundational understanding of potential synthetic routes. A common and logical approach would involve a multi-step synthesis, likely commencing with a commercially available thiane (B73995) precursor.
A plausible synthetic pathway could start from tetrahydro-4H-thiopyran-4-one. This ketone could undergo a nucleophilic addition reaction, for instance, with a protected ethynyl (B1212043) or a two-carbon nucleophile, to introduce the ethanol (B145695) side chain. Subsequent transformation of the ketone functional group to an amine would be a critical step. This could potentially be achieved through reductive amination. In this process, the ketone would react with an ammonia (B1221849) source, followed by reduction of the resulting imine to form the primary amine. The choice of reducing agent would be crucial to avoid unwanted side reactions.
Another conceivable route involves the use of a Strecker-type synthesis or a Bucherer-Bergs reaction on the starting ketone to introduce the amino and a nitrile group, which could then be further manipulated to form the ethanol side chain. The mechanistic intricacies of these transformations would be governed by the stereoelectronic effects of the sulfur atom within the thiane ring, which can influence the reactivity of the C4 position.
Challenges and Opportunities in the Synthesis of Thiane Amino Alcohols
The synthesis of thiane amino alcohols like 2-(4-Aminotetrahydro-2H-thiopyran-4-yl)ethan-1-ol is not without its challenges. One of the primary difficulties lies in achieving high stereoselectivity at the C4 position, especially if a chiral center is desired. The flexible nature of the six-membered thiane ring can make stereocontrol challenging.
Furthermore, the presence of the sulfur atom can lead to catalyst poisoning in certain transition-metal-catalyzed reactions, which might be employed for the construction of the carbon-nitrogen or carbon-carbon bonds. The development of sulfur-tolerant catalytic systems would represent a significant opportunity in this field.
Despite these challenges, the synthesis of these compounds opens up numerous opportunities. The bifunctional nature of thiane amino alcohols, possessing both a nucleophilic amine and a hydroxyl group, makes them attractive building blocks for more complex molecular architectures, including ligands for coordination chemistry and precursors for biologically active molecules.
Emerging Research Directions in Catalysis and Materials Science
While direct research on the catalytic or material science applications of 2-(4-Aminotetrahydro-2H-thiopyran-4-yl)ethan-1-ol is not yet prevalent, its structure suggests several promising avenues for future investigation. The presence of both a soft sulfur donor and hard nitrogen and oxygen donors makes this molecule an intriguing candidate for use as a tridentate ligand in coordination chemistry. Such ligands could be used to stabilize a variety of metal centers, leading to the development of novel catalysts for a range of organic transformations.
In materials science, the ability of the amino alcohol functionality to form hydrogen bonds could be exploited in the design of supramolecular assemblies and functional polymers. The incorporation of the thiane moiety could also impart unique optical or electronic properties to these materials.
Potential for Novel Methodologies and Advanced Applications of 2-(4-Aminotetrahydro-2H-thiopyran-4-yl)ethan-1-ol
The development of novel synthetic methodologies that are both efficient and stereoselective will be crucial for unlocking the full potential of 2-(4-Aminotetrahydro-2H-thiopyran-4-yl)ethan-1-ol and related compounds. The use of organocatalysis or biocatalysis could offer greener and more effective alternatives to traditional metal-catalyzed methods, potentially overcoming issues of catalyst poisoning.
Looking ahead, the advanced applications of this compound could be diverse. In medicinal chemistry, the thiane ring system is a known pharmacophore, and its combination with the amino alcohol functionality could lead to the discovery of new therapeutic agents. In the field of asymmetric catalysis, chiral versions of this molecule could serve as valuable ligands for enantioselective reactions. The unique combination of functional groups within this molecule makes it a compelling target for future research and development.
Q & A
Q. What are the established synthetic routes for 2-[(4-Aminophenyl)amino]ethan-1-ol, and how do reaction conditions impact yield?
The primary synthesis involves reducing 4-nitrophenylethanol using catalytic hydrogenation or stoichiometric reducing agents. Key variables include:
- Catalyst selection : Palladium on carbon (Pd/C) is commonly used for nitro-group reduction.
- Temperature : Elevated temperatures (50–80°C) accelerate reduction but may increase side reactions.
- Solvent system : Polar solvents like ethanol or methanol enhance solubility and reaction homogeneity . Yield optimization requires balancing these factors, with typical yields reported at 60–75% under standard conditions.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR spectroscopy : and NMR confirm structural integrity, with characteristic shifts for the aromatic amino group (~6.5 ppm for protons) and ethanol moiety (~3.6 ppm).
- IR spectroscopy : Peaks at ~3350 cm (N–H stretch) and ~1050 cm (C–O stretch) validate functional groups.
- HPLC-MS : Ensures purity (>95%) and molecular weight verification (152.19 g/mol) .
Q. What biological activities have been experimentally validated for this compound?
- Anti-inflammatory : Reduces IL-6 and TNF-α production in macrophage models at IC values of 10–20 µM.
- Antioxidant : Enhances SOD and catalase activity in oxidative stress assays.
- Enzyme inhibition : Shows moderate inhibition of cyclooxygenase (COX-2) in vitro .
Advanced Research Questions
Q. How can synthesis protocols be optimized to suppress side-product formation during nitro-group reduction?
Side products like over-reduced amines or dehalogenated byproducts arise from excessive reaction times or aggressive reducing agents. Mitigation strategies include:
- Stepwise reduction : Use mild reducing agents (e.g., NaBH/NiCl) for selective nitro-to-amine conversion.
- Inert atmosphere : Prevents oxidation of intermediates, critical for preserving aromatic amine stability.
- Real-time monitoring : UV-vis spectroscopy tracks nitro-group consumption to terminate reactions at optimal conversion .
Q. How should researchers resolve contradictory data in biological activity studies (e.g., variable enzyme inhibition)?
Discrepancies often stem from experimental variables:
- Cell line specificity : Use standardized models (e.g., RAW 264.7 macrophages for inflammation assays).
- Concentration gradients : Dose-response curves (1–100 µM) clarify potency thresholds.
- Environmental factors : pH (6.5–7.5) and temperature (37°C) must align with physiological conditions to stabilize interactions .
Q. What computational approaches predict this compound’s interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to COX-2 (PDB ID: 5KIR), highlighting hydrogen bonds with Arg120 and Tyr355.
- QSAR modeling : Correlates substituent modifications (e.g., electron-donating groups on the phenyl ring) with enhanced antioxidant activity .
Q. How can derivatives of this compound be designed to improve pharmacological properties?
- Amino group modification : Acetylation or sulfonylation enhances metabolic stability.
- Ethanol moiety substitution : Replacing –OH with –OCH improves blood-brain barrier permeability.
- Polymer conjugation : Acts as a monomer for poly(amide-esters), leveraging hydrogen-bonding networks for controlled drug release .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
